molecular formula C9H8N2O7 B8126728 Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate

Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate

Cat. No.: B8126728
M. Wt: 256.17 g/mol
InChI Key: SCMFZKPHAFGKSN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate: is an organic compound with the molecular formula C9H8N2O7. It is characterized by the presence of a hydroxyl group (-OH), a methyl group (-CH3), and two nitro groups (-NO2) attached to a benzene ring. This compound is a derivative of benzoic acid and is known for its applications in various scientific research fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-hydroxy-6-methyl-2,4-dinitrobenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 3-hydroxy-6-methyl-2,4-dinitrobenzoic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of different derivatives.

  • Substitution: The hydroxyl and nitro groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a building block for the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3,5-dinitrobenzoate: Similar structure but with different positions of nitro groups.

  • Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate: Contains additional methoxy group and different positions of nitro groups.

Uniqueness: Methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-hydroxy-6-methyl-2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c1-4-3-5(10(14)15)8(12)7(11(16)17)6(4)9(13)18-2/h3,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMFZKPHAFGKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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